REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:15]O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:15])=[O:8]
|
Name
|
|
Quantity
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27.3 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
5.76 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
384 mL
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Type
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reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
concentrated by rotovap
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Type
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ADDITION
|
Details
|
diluted with ether
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Type
|
WASH
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Details
|
washed with 5% sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was then dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotovap
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 176 mmol | |
AMOUNT: MASS | 27.4 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |